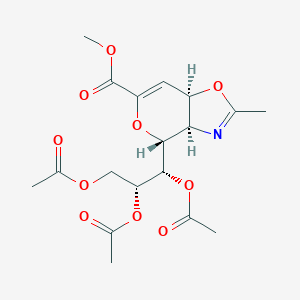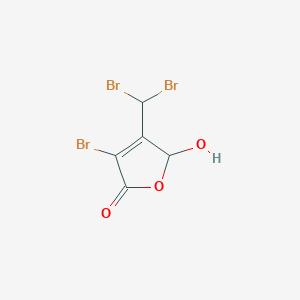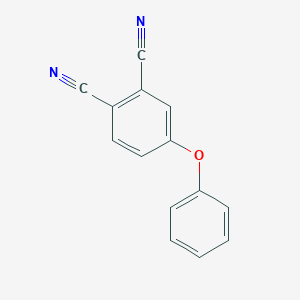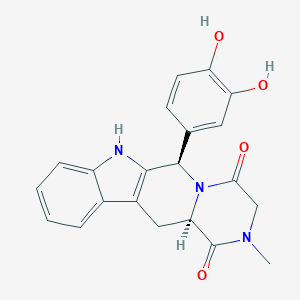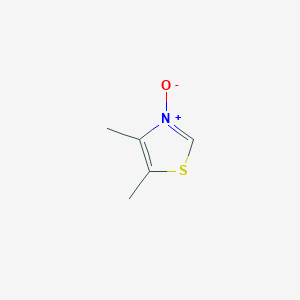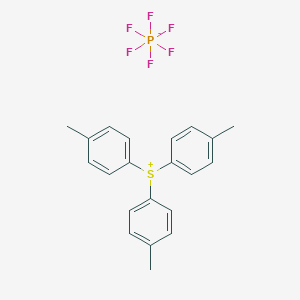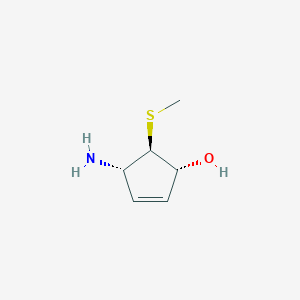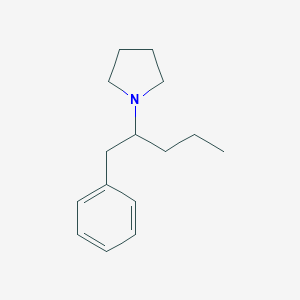
普林坦
描述
Prolintane is a stimulant drug that has been studied for its effects on the brain and behavior. It is known to enhance the increase in 3,4-dihydroxyphenylacetic acid concentration in the brains of rats treated with spiperone, a neuroleptic drug, which places it in a group of stimulant drugs that includes methylphenidate, cocaine, and amfonelic acid . Prolintane has also been observed to reduce rapid eye movement (REM) sleep, delay the first period of REM sleep, and in some cases, increase awakenings or cause long periods of wakefulness . The metabolism of prolintane has been explored in rabbits and rats, revealing several metabolites and suggesting that the major metabolic oxidation occurs at the pyrrolidine and aromatic ring .
Synthesis Analysis
The synthesis of prolintane involves the formation of a pyrrolidine ring, which is a characteristic feature of its structure. The metabolic fate of prolintane has been studied in rabbits, where it was found that the drug undergoes oxidation at the pyrrolidine and aromatic ring to form various metabolites, including lactam and phenolic metabolites . Additionally, the enzymology of the in-vitro oxidation of prolintane to oxoprolintane has been investigated, implicating enzymes such as aldehyde oxidase and cytochrome P-450 in the process .
Molecular Structure Analysis
Prolintane's molecular structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This structure is significant because it is known to affect the drug's interaction with biological systems. For example, proline, which shares the pyrrolidine ring structure, is known for its unique properties in protein synthesis and its interaction with proteins . The cyclic structure of proline, which is similar to that of prolintane, affects peptide bond formation by the ribosome and has a distinct binding mode compared to other amino acids .
Chemical Reactions Analysis
The chemical reactions involving prolintane include its metabolism to various metabolites. Studies have shown that prolintane can be metabolized to oxoprolintane, with the involvement of enzymes such as aldehyde oxidase and cytochrome P-450 . The formation of oxoprolintane from prolintane suggests the presence of an iminium ion intermediate during the metabolic process . Additionally, prolintane's interaction with other substances, such as diphenhydramine, has been reported to induce visual hallucinations, indicating a potential increase in dopaminergic brain activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of prolintane have been explored through its solubility, metabolism, and effects on biological systems. Prolintane's metabolites have been identified in animal studies, and their effects on general activities in mice have been examined, indicating that some metabolites can increase ambulation and rearing . The determination of prolintane and its metabolite oxoprolintane in human urine has been achieved using capillary zone electrophoresis and beta-cyclodextrin-modified micellar electrokinetic chromatography, demonstrating the drug's detectability and the importance of its physical and chemical properties in doping control .
科学研究应用
作用机制
Prolintane exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation of the central nervous system, promoting wakefulness, alertness, and concentration . The molecular targets of prolintane include norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters .
生化分析
Biochemical Properties
Prolintane interacts with various enzymes, proteins, and other biomolecules. It primarily functions as a norepinephrine-dopamine reuptake inhibitor . This means that Prolintane binds to the transporters for these neurotransmitters, preventing their reuptake and thereby increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission, which is associated with increased alertness and energy .
Cellular Effects
Prolintane influences cell function by modulating neurotransmission. It increases the levels of norepinephrine and dopamine in the synaptic cleft, which can impact various cellular processes . These neurotransmitters are involved in a wide range of functions, including mood regulation, reward, and motor control . Therefore, Prolintane can have broad effects on cellular function.
Molecular Mechanism
Prolintane exerts its effects at the molecular level primarily through its interactions with neurotransmitter transporters. As a norepinephrine-dopamine reuptake inhibitor, Prolintane binds to these transporters and inhibits their function . This prevents the reuptake of norepinephrine and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft . The increased neurotransmitter levels enhance neurotransmission, leading to the stimulant effects of Prolintane .
Temporal Effects in Laboratory Settings
Like other stimulants, the effects of Prolintane are likely to be transient and dependent on the dosage and frequency of administration .
Dosage Effects in Animal Models
The effects of Prolintane in animal models have not been extensively studied. As a stimulant, it is likely that the effects of Prolintane would vary with different dosages. Higher doses may lead to more pronounced stimulant effects but could also result in adverse effects .
Metabolic Pathways
As an amphetamine derivative, it is likely that Prolintane undergoes similar metabolic processes .
Transport and Distribution
Given its lipophilic nature, it is likely that Prolintane can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action as a norepinephrine-dopamine reuptake inhibitor, it is likely that Prolintane interacts with neurotransmitter transporters located on the cell membrane .
准备方法
Prolintane can be synthesized through several methods. One common method involves the reaction of 2-oxo-1-phenylpentane with pyrrolidine . Another method is based on Strecker’s synthesis, which includes the use of potassium cyanide . these methods have limitations, such as the use of expensive starting materials or toxic reagents . An alternative synthesis involves the epoxidation of allyl benzene followed by a Grignard reaction and Mitsunobu protocol . This method provides a good overall yield and allows for the preparation of chiral analogues .
化学反应分析
Prolintane undergoes various chemical reactions, including:
Oxidation: Prolintane can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of prolintane can yield secondary amines or alcohols.
Substitution: Prolintane can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction and m-chloroperbenzoic acid (m-CPBA) for epoxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Prolintane is similar to other amphetamine derivatives such as pyrovalerone, methylenedioxypyrovalerone (MDPV), and propylhexedrine . These compounds share a similar mechanism of action, inhibiting the reuptake of norepinephrine and dopamine . prolintane is unique in its specific chemical structure, which includes a pyrrolidine ring . This structural difference may contribute to variations in potency, duration of action, and side effects compared to other similar compounds .
Similar Compounds
- Pyrovalerone
- Methylenedioxypyrovalerone (MDPV)
- Propylhexedrine
属性
IUPAC Name |
1-(1-phenylpentan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-2-8-15(16-11-6-7-12-16)13-14-9-4-3-5-10-14/h3-5,9-10,15H,2,6-8,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCPSBCUMRIPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1211-28-5 (hydrochloride) | |
| Record name | Prolintane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70862031 | |
| Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prolintane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
153 °C | |
| Record name | Prolintane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
493-92-5 | |
| Record name | Prolintane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prolintane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prolintane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(1-Phenyl-2-pentanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prolintane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROLINTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM4YZW677H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prolintane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041998 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



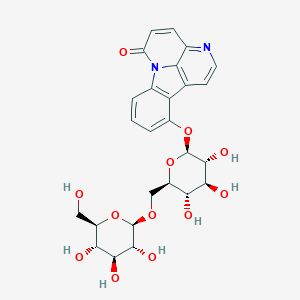
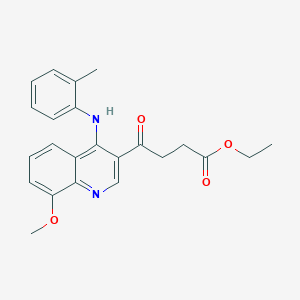


![4-Amino-2,6-anhydro-3,4,5-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-enonic acid](/img/structure/B133310.png)

